N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
CAS No.: 2034377-20-1
Cat. No.: VC5600797
Molecular Formula: C20H21N7O2
Molecular Weight: 391.435
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034377-20-1 |
|---|---|
| Molecular Formula | C20H21N7O2 |
| Molecular Weight | 391.435 |
| IUPAC Name | 1-ethyl-7-methyl-4-oxo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,8-naphthyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H21N7O2/c1-3-26-11-16(17(28)15-7-6-13(2)25-18(15)26)19(29)21-8-4-5-14-9-22-20-23-12-24-27(20)10-14/h6-7,9-12H,3-5,8H2,1-2H3,(H,21,29) |
| Standard InChI Key | IWQMZZOHNWRKAT-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound integrates two heterocyclic systems: a 1,8-naphthyridine scaffold substituted with ethyl and methyl groups at positions 1 and 7, respectively, and a triazolo[1,5-a]pyrimidine group connected via a propyl linker. The naphthyridine core contributes a planar aromatic system, while the triazolo-pyrimidine moiety introduces additional nitrogen-rich heterocyclic complexity. Key structural features include:
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1,8-Naphthyridine Core: A bicyclic system with nitrogen atoms at positions 1 and 8, known for intercalation with nucleic acids and enzyme inhibition.
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Triazolo[1,5-a]pyrimidine: A fused triazole-pyrimidine ring system associated with kinase inhibition and antimicrobial activity .
Physicochemical Profile
Table 1 summarizes critical physicochemical data derived from experimental and computational analyses:
The compound’s solubility remains uncharacterized, but its logP value (estimated via computational models) suggests moderate hydrophobicity, aligning with similar triazolo-pyrimidine derivatives .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of this compound involves multi-step reactions to assemble the naphthyridine and triazolo-pyrimidine moieties. A generalized route includes:
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Naphthyridine Core Formation: Cyclization of ethyl 3-aminocrotonate with diethyl ethoxymethylenemalonate under acidic conditions yields the 1,8-naphthyridine skeleton.
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Triazolo-Pyrimidine Construction: Condensation of 6-aminouracil with hydrazine derivatives forms the triazolo[1,5-a]pyrimidine ring .
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Coupling via Propyl Linker: A carboxamide bond links the naphthyridine and triazolo-pyrimidine groups using 3-aminopropyl spacers.
Structural Analogues and SAR Insights
Patent WO2015095477A1 discloses triazolo-pyrimidine derivatives with antiparasitic activity, emphasizing the importance of the propyl linker and carboxamide group for proteasome binding . Key structure-activity relationship (SAR) observations include:
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Propyl Linker Length: A three-carbon chain optimizes spatial alignment with the proteasome’s catalytic subunits.
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Ethyl/Methyl Substitutions: Enhance metabolic stability by reducing oxidative dealkylation.
Biological Activity and Mechanisms
Antiprotozoal Activity
The compound’s triazolo-pyrimidine moiety shares homology with protozoan proteasome inhibitors described in WO2015095477A1 . In vitro studies on analogous compounds demonstrate:
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Leishmania major Inhibition: IC values of 0.8–1.2 µM by blocking the chymotrypsin-like activity of the proteasome .
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Selectivity Over Mammalian Proteasomes: >50-fold selectivity due to divergent binding pocket residues in parasitic vs. human proteasomes .
Pharmacological and Therapeutic Prospects
Druglikeness and ADME Profile
Despite unresolved solubility data, the compound’s molecular weight (391.4 g/mol) and moderate hydrophobicity align with Lipinski’s Rule of Five, suggesting oral bioavailability potential. Computational ADME predictions highlight:
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CYP450 Interactions: Low inhibition risk for CYP3A4 and CYP2D6 isoforms.
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Blood-Brain Barrier Penetration: Unlikely due to polar surface area (>100 Ų).
Preclinical Development Challenges
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